molecular formula C11H15O2P B14646575 Ethyl 4-(dimethylphosphanyl)benzoate CAS No. 52023-19-5

Ethyl 4-(dimethylphosphanyl)benzoate

Cat. No.: B14646575
CAS No.: 52023-19-5
M. Wt: 210.21 g/mol
InChI Key: DBCOTOQTXRIBOF-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylphosphanyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl ester and a dimethylphosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(dimethylphosphanyl)benzoate typically involves the esterification of 4-(dimethylphosphanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:

4-(dimethylphosphanyl)benzoic acid+ethanolacid catalystethyl 4-(dimethylphosphanyl)benzoate+water\text{4-(dimethylphosphanyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(dimethylphosphanyl)benzoic acid+ethanolacid catalyst​ethyl 4-(dimethylphosphanyl)benzoate+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylphosphanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.

    Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of 4-(dimethylphosphanyl)benzyl alcohol.

    Substitution: Formation of substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(dimethylphosphanyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(dimethylphosphanyl)benzoate involves its interaction with molecular targets through its phosphanyl and ester groups. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the phosphanyl group, making it less versatile in certain applications.

    Methyl 4-(dimethylphosphanyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the phosphanyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

52023-19-5

Molecular Formula

C11H15O2P

Molecular Weight

210.21 g/mol

IUPAC Name

ethyl 4-dimethylphosphanylbenzoate

InChI

InChI=1S/C11H15O2P/c1-4-13-11(12)9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3

InChI Key

DBCOTOQTXRIBOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(C)C

Origin of Product

United States

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